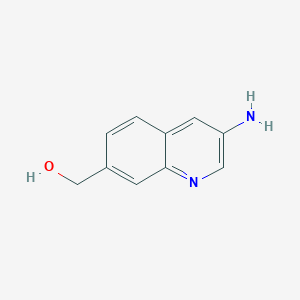

(3-Aminoquinolin-7-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Aminoquinolin-7-yl)methanol is a quinoline derivative characterized by an amino group at position 3 and a hydroxymethyl (–CH2OH) group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoquinolin-7-yl)methanol typically involves the reaction of quinoline derivatives with appropriate reagentsThis can be achieved through various chemical reactions, including nucleophilic substitution and reduction reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in the synthesis of this compound.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Biological Activities

Research indicates that (3-Aminoquinolin-7-yl)methanol exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound and its derivatives can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is often linked to their ability to interact with biological targets involved in cell signaling pathways, potentially leading to apoptosis or cell cycle arrest .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties, and this compound is no exception. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to fully understand its spectrum of activity and efficacy .

Case Studies

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of (3-Aminoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations :

- Amino vs. Nitro Groups: The amino group in this compound is electron-donating, contrasting with the electron-withdrawing nitro group in NQ1–NQ6. This difference may influence electronic properties, reactivity, and target binding in biological systems.

- Hydroxymethyl vs. Methoxy/Benzyloxy: The –CH2OH group at position 7 enhances hydrophilicity compared to methoxy (–OCH3) or benzyloxy (–OCH2Ph) groups in NQ1 and (3-ethyl-2-methoxyquinolin-7-yl)methanol.

Physical and Chemical Properties

Key Observations :

- The amino and hydroxymethyl groups in this compound likely reduce its lipophilicity (lower logP) compared to (3-ethyl-2-methoxyquinolin-7-yl)methanol (logP 2.30) and nitroquinolines like NQ1 (logP ~3.8).

- The presence of a benzyloxy group in NQ1 increases molecular weight and reduces aqueous solubility compared to the hydroxymethyl analog.

Pharmacological Potential

- Nitroquinolines: Exhibit activity in anticancer and antimicrobial assays due to nitro group-mediated redox interactions.

Biological Activity

(3-Aminoquinolin-7-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound consists of a quinoline backbone with an amino group at the 3-position and a hydroxymethyl group at the 7-position. This specific arrangement contributes to its distinct chemical reactivity and biological properties. The compound can participate in various chemical reactions due to the presence of both amino and hydroxymethyl groups, which enhance its potential therapeutic efficacy.

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

- Nucleophilic Substitution: Reactions involving quinoline derivatives with appropriate nucleophiles.

- Reduction Reactions: Converting nitro groups to amino groups, which is crucial for synthesizing this compound.

- Oxidation Reactions: Allowing for the formation of different quinoline derivatives.

These synthetic routes can be optimized for yield and purity in industrial settings, often employing catalysts and controlled reaction conditions .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as potential anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The following table summarizes some key findings related to its biological activity:

| Biological Activity | Cell Lines Tested | Mechanism of Action |

|---|---|---|

| Anticancer | MCF-7, HCT116 | Inhibition of DNA replication and repair mechanisms |

| Antimicrobial | Various bacterial strains | Disruption of bacterial cell wall synthesis |

| Antimalarial | Plasmodium falciparum strains | Inhibition of hematin crystallization |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition: The compound can bind to enzymes involved in critical cellular processes, thereby altering their activity.

- DNA Interaction: It may interfere with DNA replication and repair pathways, leading to apoptosis in cancer cells .

- Antimicrobial Action: Similar compounds have been shown to disrupt bacterial cell wall synthesis, which is crucial for their growth and survival .

Case Studies

-

Anticancer Activity:

A study demonstrated that this compound derivatives exhibited potent cytotoxic effects against MCF-7 cells, with IC50 values indicating significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . -

Antimicrobial Efficacy:

Research on quinoline derivatives has shown promising results against multidrug-resistant bacterial strains. In vitro assays indicated that this compound effectively inhibited the growth of various pathogens by interfering with their metabolic pathways . -

Antimalarial Potential:

The compound was evaluated for its antimalarial properties against Plasmodium falciparum. Results indicated that it inhibits hematin crystallization, a critical process for malaria parasite survival .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3-Aminoquinolin-7-yl)methanol to improve yield and purity?

- Methodological Answer : Key steps include bromination of the quinoline precursor under controlled temperature (e.g., 0–5°C), followed by hydroxymethylation using formaldehyde in an inert atmosphere. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity. For scale-up, catalytic processes using palladium or copper catalysts can improve efficiency .

Q. What structural characterization techniques are critical for confirming the identity of this compound?

- Methodological Answer : Combine X-ray crystallography to resolve the molecular packing and substituent positions (e.g., confirming the hydroxymethyl group at C7) with NMR spectroscopy (¹H/¹³C) to validate functional groups. For example, the singlet for the -CH₂OH group appears at δ ~4.8 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with quinoline substitution .

Q. How should researchers design biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro cytotoxicity assays (e.g., MTT or neutral red uptake) using cancer cell lines, with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO). For mechanistic studies, pair with enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets .

Q. How can contradictory results in biological activity data be addressed?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell passage number, serum batch). Use dose-response curves to validate potency trends. If inconsistencies persist, employ orthogonal assays (e.g., apoptosis vs. proliferation assays) or validate via Western blotting for target protein modulation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods for synthesis and weighing. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store at 2–8°C under nitrogen to prevent oxidation. Toxicity screening (e.g., Ames test) is advised before in vivo studies, as methanol derivatives can exhibit hepatic and neural toxicity .

Advanced Research Questions

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

- Methodological Answer : For brominated intermediates (e.g., 3-bromoquinoline derivatives), stabilize using low-temperature reactions (-20°C) and anhydrous solvents. Protect the aminomethyl group via temporary acetyl or Boc protection to prevent side reactions during hydroxymethylation .

Q. How can structure-activity relationship (SAR) studies enhance the drug potential of this compound?

- Methodological Answer : Synthesize analogs with substitutions at C3 (e.g., alkyl, halogen) and C7 (e.g., esterified hydroxymethyl). Test in parallel against disease-specific models (e.g., kinase-dependent cancers). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or Aurora kinases .

Q. What advanced techniques resolve spectral ambiguities in NMR or mass spectrometry data?

- Methodological Answer : For overlapping aromatic signals in NMR, employ 2D techniques (COSY, HSQC) to assign coupling patterns. High-resolution mass spectrometry (HRMS) with ESI+ ionization clarifies molecular ion peaks, while tandem MS/MS identifies fragmentation pathways unique to the aminomethyl-quinoline scaffold .

Q. How are in vivo toxicity models optimized for quinoline derivatives like this compound?

- Methodological Answer : Conduct acute toxicity studies in rodents (OECD 423) with graded doses (10–1000 mg/kg). Monitor biomarkers like ALT/AST for hepatotoxicity and GFAP for neurotoxicity. For chronic studies, use 28-day repeated-dose protocols with histopathological analysis of liver and kidney tissues .

Q. Can multi-omics approaches reconcile discrepancies in mechanistic data?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by the compound. For example, upregulated apoptosis markers (e.g., caspase-3) paired with downregulated survival signals (e.g., AKT) can validate proposed mechanisms despite conflicting in vitro results .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(3-aminoquinolin-7-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-5,13H,6,11H2 |

InChI Key |

RVRYKAOPVKOSDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C=C1CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.